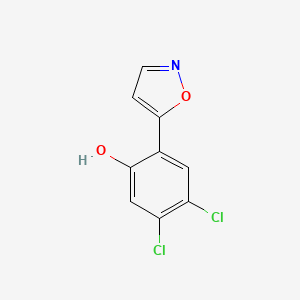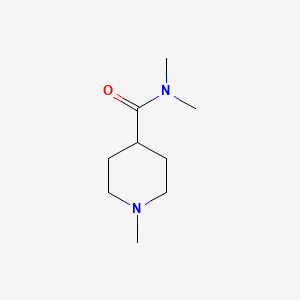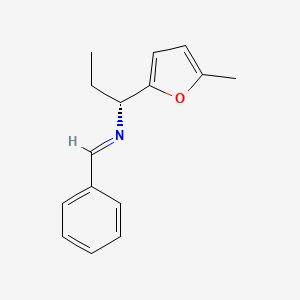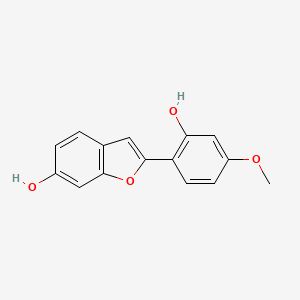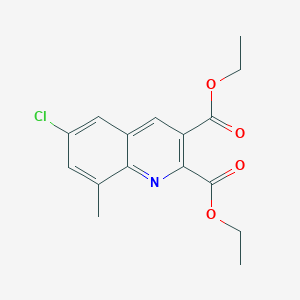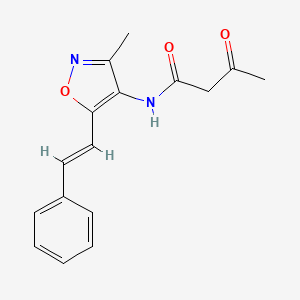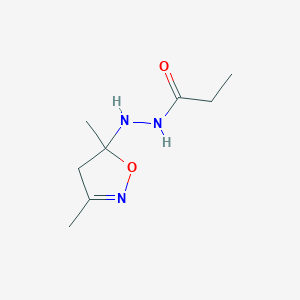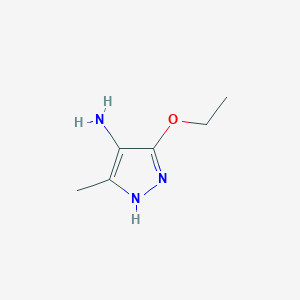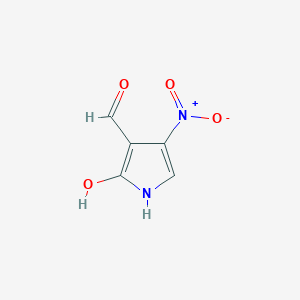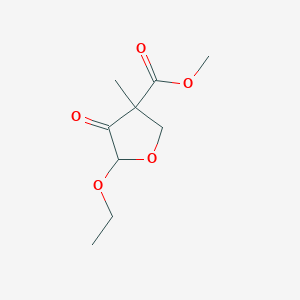
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts such as solid acids or enzymes may be explored to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxotetrahydrofuran-3-carboxylate
- Ethyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
- Methyl 5-methoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
Uniqueness
Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and physical properties. This makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs.
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
methyl 5-ethoxy-3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-4-13-7-6(10)9(2,5-14-7)8(11)12-3/h7H,4-5H2,1-3H3 |
Clave InChI |
JVZQDQSIAFUDHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(=O)C(CO1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


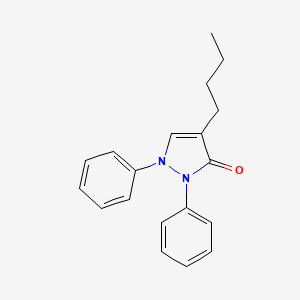
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)

